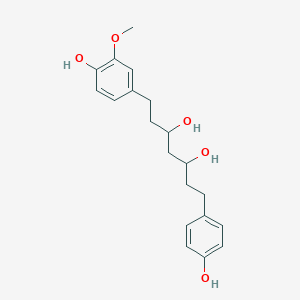

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol is a complex organic compound known for its unique structure and potential applications in various fields. This compound features two hydroxyphenyl groups and a heptane backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol typically involves multi-step organic reactions. The process often starts with the preparation of the hydroxyphenyl intermediates, followed by their coupling with a heptane backbone. Common reagents used in these reactions include phenols, alkyl halides, and various catalysts to facilitate the coupling and hydroxylation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

1-(4-Hydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol: Lacks the methoxy group, leading to different chemical properties.

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol: Contains an additional hydroxy group, affecting its reactivity and biological activity.

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol, commonly referred to as a diarylheptanoid compound, exhibits a range of biological activities that have garnered attention in recent research. This compound is structurally related to curcumin and other polyphenols, which are known for their antioxidant properties and potential health benefits.

- Chemical Formula : C20H26O4

- Molecular Weight : 342.386 g/mol

- CAS Number : 149579-07-7

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. These properties are primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The compound has been shown to exhibit anti-inflammatory effects through the modulation of various inflammatory pathways. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cells exposed to inflammatory stimuli. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines, particularly in colon and breast cancer models. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways .

Study on Colon Cancer Cells

A notable study explored the effects of this compound on human colon cancer cells. The results indicated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates. The study concluded that this compound could serve as a potential adjunct therapy in colorectal cancer treatment .

Study on Inflammatory Bowel Disease (IBD)

Another study examined the effects of the compound in a model of inflammatory bowel disease (IBD). The findings suggested that it significantly reduced the severity of colitis symptoms and improved histological scores in treated animals compared to controls. This highlights its potential use in managing IBD symptoms through its anti-inflammatory properties .

Modulation of Gut Microbiota

Emerging research suggests that this compound may influence gut microbiota composition, which plays a critical role in overall health. It has been shown to promote the growth of beneficial bacteria while inhibiting pathogenic strains, thereby contributing to gut health and metabolic regulation .

Interaction with Cellular Signaling Pathways

The compound interacts with several cellular signaling pathways involved in inflammation and apoptosis. It has been reported to inhibit NF-kB activation, a key regulator of inflammation, thereby reducing the expression of inflammatory genes . Furthermore, its ability to modulate MAPK pathways suggests potential applications in cancer therapy.

Properties

CAS No. |

919090-22-5 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol |

InChI |

InChI=1S/C20H26O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-3,6-8,11-12,17-18,21-24H,4-5,9-10,13H2,1H3 |

InChI Key |

BFNDWBVORMUOIA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.